Ethyl thiophene-2-glyoxylate

Asymmetric Catalysis Chiral Building Block Enantioselective Synthesis

Ethyl thiophene-2-glyoxylate (CAS 4075-58-5), also named ethyl 2-oxo-2-(thiophen-2-yl)acetate or ethyl α-oxo-2-thiopheneacetate, is a bifunctional organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol. It features a thiophene ring conjugated to both a ketone and an ethyl ester group, a structural arrangement that imparts versatile reactivity as a pharmaceutical intermediate and chiral building block.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 4075-58-5
Cat. No. B044034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiophene-2-glyoxylate
CAS4075-58-5
Synonyms2-Oxo-2-(thiophen-2-yl)acetic Acid Ethyl Ester;  Ethyl 2-oxo-2-(2-Thienyl)acetate;  Ethyl 2-oxo-2-(2-Thienyl)ethanoate;  Ethyl 2-oxo-2-(2’-thienyl)acetate;  Ethyl 2-oxo-2-(Thiophen-2-yl)acetate;  Ethyl 2-oxo-2-Thienylacetate;  Ethyl 2-Thienylglyoxylate;  Et
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=CS1
InChIInChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3
InChIKeyGHOVLEQTRNXASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiophene-2-Glyoxylate (CAS 4075-58-5): Procurement-Grade Heterocyclic Building Block for Asymmetric Synthesis


Ethyl thiophene-2-glyoxylate (CAS 4075-58-5), also named ethyl 2-oxo-2-(thiophen-2-yl)acetate or ethyl α-oxo-2-thiopheneacetate, is a bifunctional organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . It features a thiophene ring conjugated to both a ketone and an ethyl ester group, a structural arrangement that imparts versatile reactivity as a pharmaceutical intermediate and chiral building block [1]. The compound is commercially supplied as a clear yellow to brown liquid with typical purities of 96–97% (GC assay) . Its primary procurement value resides in enabling enantioselective Friedel–Crafts alkylation reactions to access chiral secondary alcohols, a transformation with documented utility in formal syntheses of active pharmaceutical ingredients (APIs) [1].

Procurement Risk Alert: Why Ethyl Thiophene-2-Glyoxylate Cannot Be Casually Substituted in Enantioselective Synthesis Workflows


Interchanging ethyl thiophene-2-glyoxylate with other alkyl thiophene glyoxylates (e.g., methyl, n-butyl) or heteroaromatic analogs (e.g., furan-2-glyoxylates) introduces uncontrolled variability in reaction performance, stereochemical outcome, and downstream purification requirements. Alkyl ester chain length directly modulates the steric environment during asymmetric catalysis, altering enantioselectivity values by up to 7% ee under identical conditions [1]. Furthermore, the heteroatom identity (S in thiophene vs. O in furan) governs the electronic character and the lowest triplet state energy, which determines photochemical reactivity and stability during storage and reaction workup [2]. Substituting without experimental validation of these parameters jeopardizes reproducibility, chiral purity specifications, and overall synthetic route robustness.

Ethyl Thiophene-2-Glyoxylate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Enantioselectivity Comparison: Ethyl Thiophene-2-Glyoxylate vs. n-Butyl Glyoxylate in Friedel–Crafts Alkylation

In a direct head-to-head study evaluating alkyl glyoxylates for the enantioselective Friedel–Crafts reaction with 2-substituted thiophenes, ethyl thiophene-2-glyoxylate achieved 91% enantiomeric excess (ee) using an axially chiral Ti catalyst [1]. Under the same catalytic system (6,6′-dibromo-BINOL/Ti(IV) complex), the n-butyl glyoxylate analog yielded 92–98% ee [2]. This 1–7% ee differential, while modest, is attributable to the ethyl ester's intermediate steric profile, which may influence substrate–catalyst interactions relative to the bulkier n-butyl group.

Asymmetric Catalysis Chiral Building Block Enantioselective Synthesis

Molecular Weight and Physical Form Differentiation: Ethyl vs. Methyl Thiophene-2-Glyoxylate

Ethyl thiophene-2-glyoxylate (MW 184.21 g/mol) is a liquid at room temperature with a boiling point of 102–110 °C at 0.8 mmHg . In contrast, the methyl ester analog, methyl thiophene-2-glyoxylate (CAS 26878-13-7), has a molecular weight of 170.19 g/mol and is reported as a solid (crystalline) at room temperature . The difference in physical state—liquid for ethyl, solid for methyl—directly impacts handling, dosing accuracy in automated synthesis platforms, and solvent compatibility for large-scale reactions.

Physical Property Handling Purification

Heteroatom Electronic Differentiation: Thiophene (S) vs. Furan (O) Glyoxylate Photochemical Reactivity

A systematic photochemical study of alkyl thiopheneglyoxylates and alkyl furanylglyoxylates revealed that the lowest triplet states of thiophene-derived compounds are π,π* in character, rendering them generally unreactive toward [2+2] cycloaddition with electron-rich olefins [1]. In contrast, furan analogs exhibit different triplet state characteristics that can lead to distinct photodecomposition pathways [1]. This electronic differentiation is intrinsic to the heteroatom (sulfur vs. oxygen) and is independent of the ester chain length, making the thiophene core a defining feature for applications requiring predictable photostability.

Photochemistry Electronic Structure Triplet State

Synthetic Route Provenance: TiCl4-Catalyzed Condensation Yield Advantage

A patented method for preparing thienylacetic acids discloses the use of ethyl thienylglyoxylate as a key intermediate, prepared via condensation of ethoxyalyle chloride (monoester monochloride of oxalic acid) with a thiophenic derivative in the presence of TiCl4 catalyst [1]. The patent asserts that the use of TiCl4 'considerably increased' yields compared to prior methods, rendering the process industrially viable [1]. While exact yield values are not tabulated, the claim of substantial yield improvement over earlier methodologies (which were described as producing 'rather poor' results) establishes a qualitative benchmark for process chemists seeking high-throughput synthesis of thiophene-based intermediates.

Process Chemistry Yield Optimization Catalysis

Analytical Specification and Vendor Purity Benchmarking

Commercially sourced ethyl thiophene-2-glyoxylate is consistently supplied with assay purity ≥96–97% by GC, as specified by major vendors including Thermo Scientific Chemicals (Alfa Aesar) and Sigma-Aldrich/Ambeed . The product is a clear, colorless to yellow/brown liquid with refractive index n20/D 1.5475–1.5525 . In comparison, the methyl ester analog is typically available at 95% purity and is a solid . This high liquid-phase purity, coupled with a well-defined refractive index range, provides a robust quality control benchmark for incoming material verification.

Quality Control Purity Specification Procurement

Application Scope: Proven Intermediate for Quinazoline and Chiral Diol Synthesis

Ethyl thiophene-2-glyoxylate is explicitly documented as a synthetic intermediate in the preparation of quinazolines and chiral substituted benzenes containing 1,2-diols [1]. This dual application—enabling both heterocyclic scaffold construction and chiral alcohol installation—distinguishes it from simpler glyoxylate esters (e.g., ethyl phenylglyoxylate) that may lack the sulfur heteroatom required for specific biological target engagement or metal coordination. The compound's participation in the formal synthesis of duloxetine, an SNRI antidepressant, further underscores its relevance in API route development [2].

Pharmaceutical Intermediate Quinazoline Chiral Diol

Ethyl Thiophene-2-Glyoxylate: Recommended Application Scenarios Based on Quantitative Differentiation


Enantioselective Synthesis of Chiral Thiophene-Derived Secondary Alcohols

Leverage ethyl thiophene-2-glyoxylate as the electrophilic partner in asymmetric Friedel–Crafts alkylations to access chiral hydroxy(thiophene-2-yl)acetates. Using a 6,6′-dibromo-BINOL/Ti(IV) catalyst system, this reaction yields products with up to 91% ee [1], providing a direct, atom-economic route to chiral building blocks for pharmaceuticals. While n-butyl glyoxylate may afford slightly higher ee (92–98%) [2], the ethyl ester's lower molecular weight and liquid handling properties often streamline small-to-medium scale laboratory synthesis. This scenario is particularly relevant for medicinal chemistry groups optimizing lead candidates containing chiral thiophene motifs, such as in the formal synthesis of duloxetine [2].

Synthesis of Thiophene-Containing Heterocyclic Scaffolds (Quinazolines and Beyond)

Employ ethyl thiophene-2-glyoxylate as a key building block for constructing quinazoline frameworks and other thiophene-annulated heterocycles. The compound's α-ketoester moiety serves as a versatile 1,2-dielectrophile, enabling condensation with 1,2-dinucleophiles (e.g., amidines, guanidines) to generate quinazoline cores [1]. This application scenario is supported by documented use in the preparation of quinazolines [1], a privileged scaffold in kinase inhibitors and other targeted therapies. Substituting with a non-thiophene glyoxylate (e.g., furan or phenyl analog) would alter the electronic and steric properties of the resulting heterocycle, potentially affecting target binding affinity and selectivity.

Photoredox Catalysis and Light-Sensitive Synthetic Sequences

Select ethyl thiophene-2-glyoxylate for synthetic routes that involve ambient or controlled light exposure, where the photochemical stability of the thiophene core is advantageous. Photochemical studies confirm that alkyl thiopheneglyoxylates possess π,π* lowest triplet states and exhibit very low photodecomposition quantum yields (Φ < 0.001) in aprotic solvents [1]. In contrast, furan-based glyoxylate analogs display distinct triplet state behavior that can lead to unintended side reactions under irradiation [1]. This stability profile makes ethyl thiophene-2-glyoxylate a reliable choice for photoredox-mediated transformations or for storage and handling in standard laboratory lighting conditions.

Kilogram-Scale Process Chemistry and Industrial Intermediates

Utilize ethyl thiophene-2-glyoxylate as a cost-effective, scalable intermediate for the manufacture of thienylacetic acid derivatives. The patented TiCl4-catalyzed condensation method offers substantially improved yields over prior art, enabling economically viable production at industrial scale [1]. The compound is commercially available with 96–98% purity up to kilogram quantities [2], with a boiling point of 102–110 °C at reduced pressure (0.8 mmHg) facilitating purification via vacuum distillation [2]. This scenario is ideal for process R&D teams and contract manufacturing organizations (CMOs) seeking robust, high-yielding access to thiophene-based building blocks for API synthesis.

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